molecular formula C19H13NO3S2 B12599773 5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione CAS No. 650635-78-2

5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione

Cat. No.: B12599773
CAS No.: 650635-78-2
M. Wt: 367.4 g/mol
InChI Key: DBFKNMBDLPQKAL-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione is a benzothiazole dione derivative featuring a 1,3-benzothiazole-4,7-dione core with three distinct substituents: a methoxy group at position 5, a methyl group at position 2, and a naphthalen-2-ylsulfanyl moiety at position 6.

Properties

CAS No.

650635-78-2

Molecular Formula

C19H13NO3S2

Molecular Weight

367.4 g/mol

IUPAC Name

5-methoxy-2-methyl-6-naphthalen-2-ylsulfanyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C19H13NO3S2/c1-10-20-14-15(21)17(23-2)19(16(22)18(14)24-10)25-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3

InChI Key

DBFKNMBDLPQKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

One of the primary methods for synthesizing benzothiazole derivatives is through the Knoevenagel condensation reaction. This involves the reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a catalyst.

Procedure:

Mechanism:
The reaction proceeds via the formation of an intermediate that subsequently undergoes cyclization to yield the desired benzothiazole derivative.

Yield and Data:
The procedure has been reported to yield compounds with high purity and good yields (up to 83%) when optimized correctly.

Nucleophilic Substitution Reactions

Another effective method involves nucleophilic substitution reactions where thiol derivatives are introduced into the benzothiazole framework.

Procedure:

  • Reactants: 6-chlorobenzothiazole and naphthalenethiol.

Mechanism:
The nucleophile (naphthalenethiol) attacks the electrophilic carbon in the benzothiazole ring, leading to substitution and formation of the sulfanyl derivative.

Yield and Data:
This method can achieve yields ranging from 60% to 75%, depending on reaction conditions such as temperature and solvent choice.

Multi-component Reactions

Multi-component reactions (MCRs) can also be employed for synthesizing complex structures like 5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione.

Procedure:
This approach typically involves a one-pot synthesis where multiple reactants are combined simultaneously.

Mechanism:
The MCR proceeds through a series of reactions including condensation, cyclization, and functional group transformations.

Yield and Data:
These reactions can be advantageous due to their simplicity and efficiency, often yielding products in good yields (up to 70%) with minimal purification steps required.

Summary of Preparation Methods

Method Reactants Catalyst/Solvent Yield (%) Comments
Knoevenagel Condensation 1,3-thiazolidine-2,4-dione + Aromatic Aldehydes Piperidine/Ethanol Up to 83 High purity; effective for benzothiazoles
Nucleophilic Substitution 6-chlorobenzothiazole + Naphthalenethiol - 60 - 75 Good yields; straightforward method
Multi-component Reactions Various reactants - Up to 70 Efficient; one-pot synthesis

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione to diols or other reduced forms.

    Substitution: The methoxy and naphthyl sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Benzothiazole Diones

The following structurally related compounds are derived from the 1,3-benzothiazole-4,7-dione scaffold but differ in substituent patterns and functional groups (Table 1):

Table 1: Structural Comparison of Benzothiazole Dione Derivatives

Compound Name Substituents (Positions) Key Functional Groups Source
Target Compound 5-MeO, 2-Me, 6-(naphthalen-2-ylsulfanyl) Sulfanyl, methoxy, methyl -
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione 5-heptyl, 6-OH Hydroxyl, long alkyl chain
5-n-Undecyl-6-hydroxy-4,7-dioxobenzothiazole 5-undecyl, 6-OH Hydroxyl, very long alkyl chain
5-{[2-(Dimethylamino)ethyl]amino}-2-methyl-1,3-benzothiazole-4,7-dione 5-(aminoethylamino), 2-Me Aminoethylamino, dimethylamino
Key Observations:
  • Electron-Donating vs. Hydrophobic Groups : The target compound’s methoxy and methyl groups contrast with the hydroxyl and alkyl chains in ’s compounds. Hydroxyl groups enhance hydrogen-bonding capacity, while long alkyl chains (heptyl, undecyl) increase hydrophobicity .
  • Aromatic vs. Aliphatic Substituents : The naphthalen-2-ylsulfanyl group in the target compound introduces aromaticity, which may improve binding to hydrophobic pockets in biological targets compared to aliphatic alkyl chains.

Physicochemical Properties and Solubility Trends

While explicit solubility data are absent in the evidence, substituent-driven trends can be inferred:

  • Hydrophobicity: The naphthalen-2-ylsulfanyl and methoxy groups in the target compound suggest moderate lipophilicity, intermediate between the highly hydrophobic heptyl/undecyl derivatives and the polar aminoethylamino analog .
  • Hydrogen Bonding : The hydroxyl groups in ’s compounds likely improve aqueous solubility compared to the target’s methoxy and sulfanyl groups.

Biological Activity

5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives. For instance, derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins and caspases .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A431 (skin cancer)<10
MCF-7 (breast)<15
HeLa (cervical)<12

Antimicrobial Activity

Research has indicated that compounds with a similar structural framework possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the naphthalene moiety may enhance membrane permeability, contributing to the compound's efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Case Studies

A recent study highlighted the efficacy of benzothiazole derivatives in treating resistant strains of bacteria. The study demonstrated that modifications in the benzothiazole structure could significantly enhance antimicrobial activity against resistant strains of Staphylococcus aureus .

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